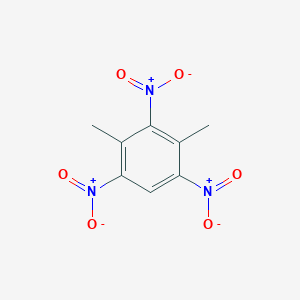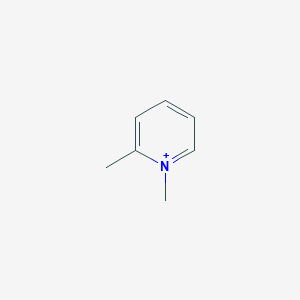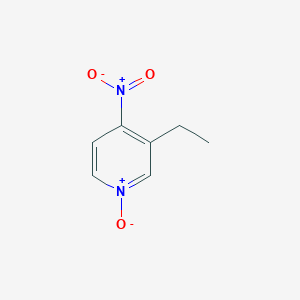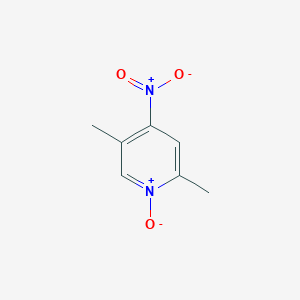
6-Ethyl-1,2,4,5-tetrazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-1,2,4,5-tetrazin-3-amine, commonly known as ETAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. ETAA is a member of the tetrazine family, which is known for its unique chemical and biological properties. In
Mécanisme D'action
The mechanism of action of ETAA involves the formation of a cyclic intermediate, which then reacts with DNA to form a covalent bond. This bond leads to the formation of DNA adducts, which can cause DNA damage and ultimately lead to cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ETAA are still being studied, but it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ETAA is its high reactivity towards DNA, which makes it a potent anticancer agent. However, its high reactivity also poses a challenge in terms of its stability and storage. ETAA is highly sensitive to moisture and light, and therefore requires careful handling and storage conditions.
Orientations Futures
There are several future directions for research on ETAA. One area of interest is the development of more stable derivatives of ETAA that can be used in clinical settings. Another area of interest is the study of ETAA's potential applications in other areas of medicine, such as infectious diseases and neurodegenerative disorders. Additionally, the development of more efficient and cost-effective synthesis methods for ETAA could lead to its wider use in research and clinical settings.
In conclusion, 6-Ethyl-1,2,4,5-tetrazin-3-amine is a promising compound with potential applications in cancer therapy and other areas of medicine. Its unique chemical and biological properties make it a valuable tool for scientific research, and further studies on its mechanism of action and physiological effects could lead to the development of new and innovative treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of ETAA involves the reaction of 6-ethyl-1,2,4,5-tetrazine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields ETAA as a white crystalline solid with a purity of over 98%.
Applications De Recherche Scientifique
ETAA has been extensively studied for its potential applications in cancer therapy. It has been found to be a potent DNA alkylating agent, which means it can bind to DNA and interfere with its replication and transcription processes. This property makes ETAA a promising candidate for cancer treatment, as cancer cells proliferate at a much faster rate than normal cells and are therefore more susceptible to DNA damage.
Propriétés
Numéro CAS |
79329-75-2 |
|---|---|
Nom du produit |
6-Ethyl-1,2,4,5-tetrazin-3-amine |
Formule moléculaire |
C4H7N5 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
6-ethyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C4H7N5/c1-2-3-6-8-4(5)9-7-3/h2H2,1H3,(H2,5,8,9) |
Clé InChI |
LUZRMBKTXKSYIZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(N=N1)N |
SMILES canonique |
CCC1=NN=C(N=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















